molecular formula C22H13BrN2O2S2 B3011469 3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one CAS No. 709003-92-9

3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B3011469
CAS No.: 709003-92-9
M. Wt: 481.38
InChI Key: UUEKSHWSDHDHAV-UHFFFAOYSA-N
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Description

This compound is a coumarin-thiazole hybrid featuring a 2H-chromen-2-one core substituted with two thiazole rings. One thiazole is linked via a methyl bridge to a second thiazole ring bearing a 4-bromophenyl group. The methylene bridge between thiazoles introduces conformational rigidity, which may influence binding specificity and stability. Synthetically, its preparation likely involves multi-step reactions, including thiazole ring formation (e.g., via Hantzsch thiazole synthesis) and alkylation for methyl bridging, as inferred from related pathways in –2 .

Properties

IUPAC Name

3-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN2O2S2/c23-15-7-5-13(6-8-15)17-11-28-20(24-17)10-21-25-18(12-29-21)16-9-14-3-1-2-4-19(14)27-22(16)26/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEKSHWSDHDHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities. The specific targets can vary depending on the exact structure of the derivative and the presence of other functional groups.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound exhibits antimicrobial activity, it could lead to the death of bacterial cells. If it exhibits antitumor activity, it could inhibit the growth of cancer cells. .

Biological Activity

The compound 3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents an in-depth analysis of its biological activity based on recent research findings.

  • Molecular Formula : C13H9BrN2OS2
  • Molecular Weight : 353.26 g/mol
  • CAS Number : 860651-55-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties. The following sections detail these findings.

Antimicrobial Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluated a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and found that certain compounds displayed promising antibacterial and antifungal activities comparable to standard drugs such as norfloxacin and fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity TypeMIC (µg/mL)Comparison
p2Antibacterial16Norfloxacin
p6Antifungal32Fluconazole

The compound's structure allows for effective interaction with microbial targets, potentially overcoming resistance mechanisms observed in various pathogens .

Anticancer Activity

The anticancer potential of the compound was assessed using the MCF7 breast cancer cell line. The results indicated that the compound exhibited cytotoxic effects, with a significant reduction in cell viability at higher concentrations. The study utilized the Sulforhodamine B (SRB) assay to quantify cell proliferation and demonstrated that the compound's efficacy was comparable to that of 5-fluorouracil, a standard chemotherapeutic agent .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Comparison
p2155-FU (20)
p325-

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural modifications. In this case, the presence of the bromophenyl group enhances lipophilicity and facilitates better penetration into bacterial cells . The molecular docking studies have shown favorable binding interactions within the active sites of target proteins, which contribute to their antimicrobial and anticancer activities .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized by spectroscopic methods, confirming their structures before biological testing .
  • Molecular Docking Studies : Computational studies revealed that the target compound exhibits strong binding affinities to specific protein targets involved in cancer progression, suggesting a mechanism for its anticancer activity .
  • Resistance Mechanisms : Investigations into the antimicrobial efficacy against resistant strains highlighted the potential of thiazole derivatives to target Gram-positive bacteria effectively while showing limited activity against certain Gram-negative strains .

Scientific Research Applications

Molecular Formula

  • C₁₃H₉BrN₂O₂S₂
  • Molecular Weight: 353.3 g/mol

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. The presence of the bromophenyl group may enhance the compound's activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. In vitro studies have shown promising results against various microbial strains, suggesting potential use in developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer activity. Studies suggest that derivatives of thiazole, particularly those containing chromone structures, can inhibit the growth of cancer cells. For instance, it has shown efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), indicating its potential therapeutic applications in oncology .

Crystal Structure Analysis

The crystal structure of 3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one has been characterized using single-crystal X-ray diffraction techniques. The analysis revealed novel structural features such as unique dihedral angles between the thiazole and bromophenyl groups, which could influence the material's properties .

Potential Use in Organic Electronics

Due to its conjugated structure and electronic properties, this compound may find applications in the field of organic electronics , including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to tune electronic properties through structural modifications makes it a candidate for further exploration in this area.

Comparison with Similar Compounds

Substituent Variations on the Coumarin Core

  • 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one (): This analog introduces a 7-hydroxy group and a piperazinylmethyl substituent on the coumarin ring. In contrast, the target compound lacks these substituents, suggesting reduced solubility but possibly higher passive diffusion across membranes.
  • 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one ():
    The 6-nitro group on the coumarin core introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. Nitro groups are often associated with increased oxidative stress in biological systems, which may enhance cytotoxicity but also raise toxicity risks. The target compound’s unsubstituted coumarin ring avoids such risks, favoring a cleaner pharmacological profile .

Thiazole Modifications

  • 3-{2-[2-(3-Hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one hemihydrate (): This compound replaces the methyl-bridged thiazole with a hydrazinyl-thiazole linked to a hydroxybenzylidene group. The hydrazine moiety enables chelation and hydrogen bonding, while the aromatic benzylidene group supports π-π stacking.
  • Nortopsentin Analogs (e.g., 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles) (): These marine-derived analogs replace coumarin with indole or pyrrolopyridine cores but retain thiazole rings. Nortopsentins exhibit potent cytotoxicity (e.g., IC₅₀ values <1 µM in HCT116 cells), attributed to intercalation or topoisomerase inhibition.

Halogenated Derivatives

  • (2E)-4-(4-Bromophenyl)-N,3-diethyl-1,3-thiazol-2(3H)-imine hydrochloride ():
    This bromophenyl-thiazole derivative features an imine group and ethyl substituents, demonstrating antimicrobial and anticancer activities. The protonated imine enhances water solubility, while the ethyl groups increase lipophilicity. The target compound’s methyl bridge and coumarin core likely reduce solubility but provide a larger aromatic surface for target engagement .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Highlights Reference
Target Compound Coumarin-thiazole Bromophenyl, methyl-bridged thiazoles Potential kinase inhibition (inferred) N/A
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-piperazinylmethyl-coumarin Coumarin-thiazole 7-Hydroxy, piperazinylmethyl Enzyme inhibitory activity (e.g., ATR kinase)
Nortopsentin Analogs Indole-thiazole Naphthyl, pyrrolopyridine Cytotoxicity (HCT116 IC₅₀ <1 µM)
3-(Hydrazinyl-thiazole)-coumarin hemihydrate Coumarin-thiazole Hydroxybenzylidene hydrazine Antifungal, DNA interaction

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, combining thiazole ring formation and coumarin core assembly. A common approach includes:

  • Thiazole Formation : Reacting 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to generate the thiazole intermediate .
  • Coumarin-Thiazole Coupling : Using bromoacetylated coumarin derivatives (e.g., 3-(2-bromoacetyl)-2H-chromen-2-one) reacted with thiazole-containing amines or isothiocyanates in DMF under reflux. For example, combining with 4-(4-bromophenyl)-1,3-thiazol-2-ylmethyl derivatives yields the target compound .
  • Optimization : Adjusting solvent polarity (e.g., ethanol for recrystallization), reaction time (1–2 hours reflux), and stoichiometric ratios (1:1 molar ratio of intermediates) improves yields to ~75–80% .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm lactone C=O (1720–1730 cm⁻¹) and C=N (1600–1630 cm⁻¹) stretches .
  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.0–8.3 ppm), methylene bridges (δ 3.7–4.0 ppm), and coumarin core signals (δ 8.25 ppm for C-4 proton) .
  • X-ray Crystallography : Single-crystal analysis (e.g., at 100 K) validates bond lengths (C–S: ~1.75 Å, C–Br: ~1.90 Å) and dihedral angles between thiazole and coumarin moieties (e.g., 15–25°) .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM range) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or COX-2 inhibition via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Methodological Answer:

  • SAR Studies :
    • Introduce electron-withdrawing groups (e.g., nitro at C-8 of coumarin) to improve antimicrobial activity .
    • Replace bromophenyl with fluorophenyl to modulate lipophilicity and blood-brain barrier penetration .
  • Synthetic Strategies :
    • Use Suzuki-Miyaura coupling to diversify the thiazole ring with heteroaromatic substituents .
    • Employ click chemistry for triazole appendages to enhance binding to biological targets .

Q. What computational approaches are suitable for predicting binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., AChE PDB: 4EY7). Key residues (e.g., Trp286, Glu202) may form π-π stacking with the coumarin core .
  • ADMET Prediction : Tools like SwissADME predict moderate solubility (LogP ~3.5) and CYP450 inhibition risks. Adjust substituents (e.g., methoxy groups) to reduce hepatotoxicity .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at low temperatures (100 K) to minimize thermal motion artifacts .
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-hydrogen atoms. Compare with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*) to validate bond angles and torsional strain .

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